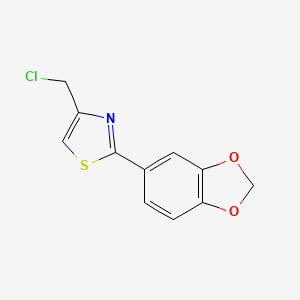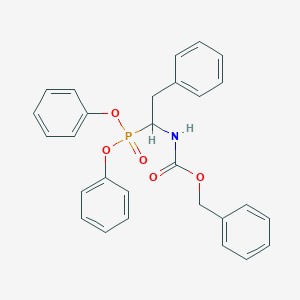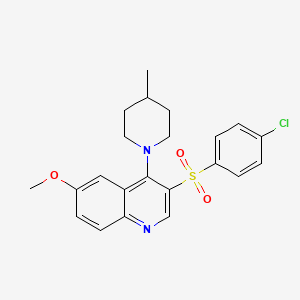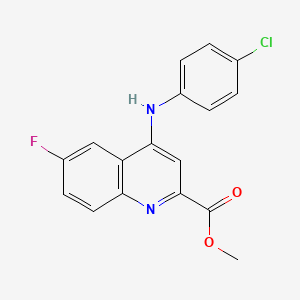
2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole” contains several functional groups including a benzodioxole, a chloromethyl group, and a thiazole ring. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The benzodioxole could be formed through a condensation reaction of a catechol and a formaldehyde derivative . The chloromethyl group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzodioxole and thiazole rings, with the chloromethyl group attached to the thiazole. The presence of these functional groups would likely result in a planar structure due to the sp2 hybridization of the carbon atoms in the aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the electrophilic aromatic substitution reactions of the benzodioxole and thiazole rings, and nucleophilic substitution reactions at the chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The aromatic rings would likely result in significant π-π stacking interactions, influencing its solubility and reactivity. The chloromethyl group would make the compound susceptible to nucleophilic attack .Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, including those related to 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole, have been studied for their corrosion inhibiting effects. For example, specific benzothiazole derivatives have demonstrated significant protection against steel corrosion in acidic solutions. These inhibitors are thought to adsorb onto surfaces via both physical and chemical means, offering a promising approach for protecting metals from corrosion in industrial applications (Hu et al., 2016).
Anticancer Activity
Derivatives of 1,3,4-thiadiazole, a class to which 2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole is related, have been synthesized and evaluated for their anticancer properties. These compounds have shown promise in vitro and in vivo against various cancer cell lines, including breast adenocarcinoma cells. The ability of these compounds to target specific cellular mechanisms suggests their potential as novel anticancer agents (Krishna et al., 2020).
Antimicrobial Activity
Thiazole and benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi, indicating their potential as new antimicrobial agents. The structural diversity of these compounds allows for the targeting of different microbial strains, making them useful in combating resistant infections (Turan-Zitouni et al., 2004).
Material Science
In the field of material science, benzothiazole derivatives have been incorporated into copolymers for the development of high-efficiency polymer solar cells. The introduction of these compounds into the polymer matrix has been shown to improve the photovoltaic properties of the solar cells, highlighting the potential of benzothiazole derivatives in the development of renewable energy technologies (Qin et al., 2009).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. The benzodioxole and thiazole rings are common motifs in medicinal chemistry and can interact with a variety of biological targets .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its intended application. If it shows promise as a pharmaceutical, further studies could involve optimization of its structure for increased potency and selectivity, as well as pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-4-8-5-16-11(13-8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTWZFZBGJRQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-4-(chloromethyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)
![tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2656372.png)
![N-(2-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2656373.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2656380.png)


![[5-Iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol](/img/structure/B2656386.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2656388.png)